REACTION_CXSMILES
|
[C:1]([CH:5]1CCC(=O)CC1)(C)([CH3:3])[CH3:2].C(N(S(F)(F)[F:18])CC)C.[F:21][C:22]1[CH:27]=[CH:26][C:25](OC)=[CH:24][CH:23]=1>C(Cl)Cl>[F:21][C:22]1([F:18])[CH2:27][CH2:26][CH:25]([C:1]([CH3:5])([CH3:3])[CH3:2])[CH2:24][CH2:23]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
3 mmol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)S(F)(F)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave a 99% conversion of starting material to products
|
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)C(C)(C)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |